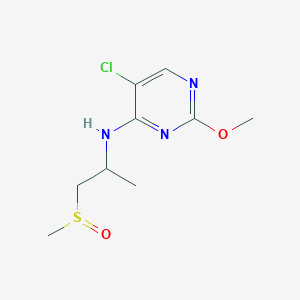
4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one, also known as BMP, is a chemical compound that belongs to the piperazinone family. It is widely used in scientific research applications due to its unique properties and mechanism of action.
Mécanisme D'action
4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one inhibits kinase activity by binding to the ATP-binding site of the kinase domain. This binding prevents the transfer of phosphate groups from ATP to the kinase substrate, thereby inhibiting kinase activity. 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has been shown to be a selective inhibitor of CDK2, CDK7, and CDK9, which are involved in cell cycle regulation and transcriptional control.
Biochemical and Physiological Effects:
4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor xenografts in mice. 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has been found to be well-tolerated in animal studies, with no significant toxic effects observed.
Avantages Et Limitations Des Expériences En Laboratoire
4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has several advantages as a tool compound for kinase research. It is a potent and selective inhibitor of several kinases, which allows for the study of specific kinase pathways. 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one is also cell-permeable, which allows for its use in cell-based assays. However, 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
Orientations Futures
There are several future directions for 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one research. One area of interest is the development of more potent and selective kinase inhibitors based on the structure of 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one. Another area of interest is the use of 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one in combination with other cancer therapies to enhance their effectiveness. Additionally, 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one could be used to study the role of kinases in other diseases, such as neurodegenerative disorders.
Méthodes De Synthèse
4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one can be synthesized using a variety of methods, including Suzuki coupling, Buchwald-Hartwig coupling, and Sonogashira coupling. The most common method involves the reaction of 5-bromo-6-methyl-2-pyridinecarboxylic acid with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS) in the presence of N-methylmorpholine (NMM) to form the corresponding NHS ester. This ester is then reacted with 3-methylpiperazine to yield 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one.
Applications De Recherche Scientifique
4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has been extensively used in scientific research for its ability to selectively inhibit the activity of protein kinases. It has been shown to be a potent inhibitor of several kinases, including CDK2, CDK7, and CDK9. 4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one has also been used as a tool compound in cancer research to study the role of kinases in cell proliferation and survival.
Propriétés
IUPAC Name |
4-(5-bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O/c1-7-9(12)3-4-10(14-7)15-6-5-13-11(16)8(15)2/h3-4,8H,5-6H2,1-2H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQZACKZSPPJWBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCCN1C2=NC(=C(C=C2)Br)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(5-Bromo-6-methylpyridin-2-yl)-3-methylpiperazin-2-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-[(5-Bromo-6-methylpyridin-2-yl)amino]ethoxy]ethanol](/img/structure/B6631339.png)

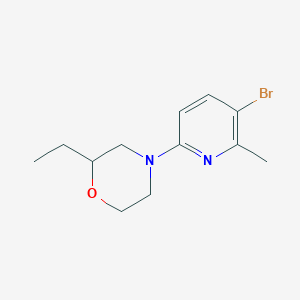

![3-[(5-Bromo-6-methylpyridin-2-yl)amino]-2,2-dimethylpropanamide](/img/structure/B6631367.png)


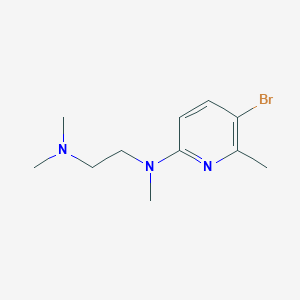
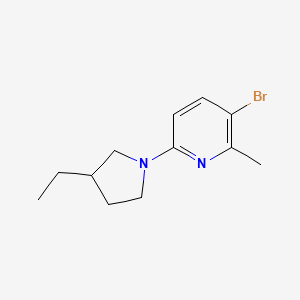
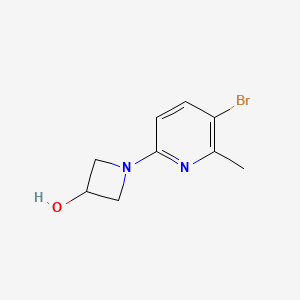
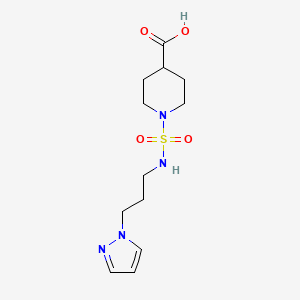
![5-fluoro-2-nitro-N-[3-(triazol-1-yl)propyl]aniline](/img/structure/B6631417.png)
